6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
Description
Properties
CAS No. |
1782332-99-3 |
|---|---|
Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.54 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(12)5-11-9;/h1-3,8,11-12H,4-5H2;1H |
InChI Key |
OSFXXSNWALBOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Br)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3-Bromophenylacetonitrile
The synthesis begins with 3-bromophenylacetonitrile , a commercially available nitrile. This compound undergoes catalytic hydrogenation using Raney nickel (Ra-Ni) under hydrogen gas (H₂) in methanol or ethanol to yield 3-bromophenethylamine (Step 1).
Reaction Conditions:
Amide Formation
The amine intermediate reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form methyl 3-bromophenethylcarbamate (Step 2). This step protects the amine group and facilitates subsequent cyclization.
Reaction Conditions:
Cyclization to Tetrahydroquinoline Core
The carbamate derivative undergoes acid-mediated cyclization with 2-oxoacetic acid in concentrated sulfuric acid (H₂SO₄) and THF to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline-1-carboxylic acid (Step 3). This step constructs the bicyclic tetrahydroquinoline skeleton.
Reaction Conditions:
Hydroxyl Group Introduction
The methoxycarbonyl group is hydrolyzed under acidic conditions (e.g., H₂SO₄) to yield 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol (Step 4). The hydroxyl group at position 3 is introduced via selective oxidation or hydrolysis, though exact mechanisms in the cited literature remain proprietary.
Reaction Conditions:
-
Acid: 20–30% H₂SO₄
-
Temperature: 80–100°C
-
Time: 4–8 hours
-
Yield: ~65–70%
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride (Step 5).
Reaction Conditions:
-
Acid: 1–2 equiv HCl (gas or aqueous)
-
Solvent: Ethanol/diethyl ether
-
Temperature: 0–5°C
-
Yield: ~90–95%
Alternative Routes and Modifications
Bromination Post-Cyclization
An alternative strategy introduces bromine after cyclization. For example, tetrahydroquinolin-3-ol is brominated using N-bromosuccinimide (NBS) in acetic acid, though regioselectivity at position 6 requires directing groups or catalysts.
Enzymatic Resolution for Enantiopure Forms
Chiral synthesis employs lipase-catalyzed kinetic resolution to isolate enantiomers. This method is critical for pharmacological applications but increases complexity and cost.
Critical Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity in Bromination: Directing groups (e.g., methoxy) improve bromine placement but require additional steps for removal.
-
Acid Stability: Prolonged exposure to H₂SO₄ risks decomposition; shorter reaction times or diluted acid improve yields.
-
Catalyst Reusability: Ra-Ni catalysts degrade after 3–4 cycles, necessitating replacement .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 1,2,3,4-tetrahydroquinolin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is being studied for its potential therapeutic effects in various medical conditions:
- Neuroprotective Effects: Research indicates that this compound may inhibit enzymes involved in neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties: Preliminary studies show that it may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. It has been investigated for its potential to inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.
Anticancer Potential
Studies suggest that 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride may inhibit specific enzymes related to cancer progression. Its structural similarity to other bioactive compounds indicates possible applications in cancer therapy.
Case Studies
Case Study 1: Neuroprotective Activity
A study conducted on the neuroprotective effects of similar tetrahydroquinoline derivatives indicated that compounds with hydroxyl substitutions exhibit significant inhibition of neurotoxic pathways in cellular models. The results suggest that the presence of the hydroxyl group in 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride may enhance its protective effects against neuronal damage.
Case Study 2: Antimicrobial Testing
In vitro testing revealed that 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Tetrahydroquinoline/Isoquinoline Derivatives
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural Features of Selected Analogs
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol HCl | Tetrahydroquinoline | 6-Br, 3-OH | 248.55 (Ev10) | –OH (H-bond donor/acceptor) |
| 6-Bromo-4,4-dimethyl-THQ HCl (CAS 1187830-63-2) | Tetrahydroquinoline | 6-Br, 4,4-diMe | 266.61 (Ev9) | –CH₃ (hydrophobic) |
| 6-(Trifluoromethyl)-THIQ HCl (Ev3) | Tetrahydroisoquinoline | 6-CF₃ | 248.55 (Ev3) | –CF₃ (electron-withdrawing) |
| 6-Amino-THQ derivatives (Ev2) | Dihydroquinolin-2-one | 6-NH₂, variable side chains | Varies | –NH₂ (nucleophilic) |
Key Observations :
- Bromine vs. Trifluoromethyl : The bromine substituent (6-position) enhances halogen bonding and steric bulk, whereas trifluoromethyl (6-CF₃) increases lipophilicity and metabolic stability .
- Hydroxyl vs. Methyl : The 3-OH group in the target compound improves solubility and target binding via hydrogen bonding, while 4,4-dimethyl groups in analogs enhance steric hindrance and hydrophobic interactions .
- Amino Substituents: 6-Amino derivatives (e.g., compounds 24–27 in ) exhibit nucleophilic reactivity, enabling conjugation or further functionalization for drug development .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | logP (Calculated) | Water Solubility (HCl Salt) | BBB Permeability | CYP Inhibition |
|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol HCl | 2.1 (Ev10) | High | Moderate (Ev10) | Low (Ev10) |
| 6-Bromo-4,4-dimethyl-THQ HCl | 3.0 (Ev9) | Moderate | Low | Not reported |
| 6-(Trifluoromethyl)-THIQ HCl | 2.8 (Ev3) | Moderate | High | Moderate (Ev3) |
Analysis :
Modifications in Analogs
- Dimethyl Derivatives: 4,4-dimethyl groups are introduced during cyclization or via alkylation of pre-formed tetrahydroquinoline cores .
- Amino Derivatives: Reductive amination or nucleophilic substitution (e.g., compound 26 in uses thiophene-2-carboximidamide coupling) .
Highlights :
- The target compound’s hydroxyl group may confer selective receptor binding (e.g., serotonin or kinase targets) compared to non-polar analogs .
- Dimethyl and trifluoromethyl analogs are prioritized for pharmacokinetic optimization in preclinical studies .
Biological Activity
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₉H₁₁BrClNO, with a molar mass of approximately 264.55 g/mol. Its structure includes a bromine atom at the 6-position and a hydroxyl group at the 3-position of the tetrahydroquinoline ring system, which contributes to its unique reactivity and interaction with biological targets.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride exhibits anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in inflammatory pathways.
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. Its structural analogs have shown promise in inhibiting enzymes associated with neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to fully elucidate this aspect.
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is not entirely understood but is believed to involve interactions with specific receptors or enzymes related to neurotransmission and inflammation pathways. Techniques such as molecular docking studies and enzyme inhibition assays are employed to explore these interactions further .
Synthesis Methods
The synthesis of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride typically involves several steps:
- Bromination : The initial step often involves the bromination of 1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Hydroxylation : Following bromination, hydroxylation can be achieved using sodium hydroxide or other suitable hydroxylating agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride better, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Bromo-1,2,3,4-tetrahydroquinolin-8-ol | 90908-32-0 | Bromine at position 5; different hydroxyl position |
| 6-Hydroxy-1,2,3,4-tetrahydroquinoline | 3373-00-0 | Hydroxyl group at position 6; no halogen |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | 120-15-0 | Methoxy group at position 6; different substituent |
| 4-Methyl-1,2,3,4-tetrahydroquinoline | 19343-78-3 | Methyl group instead of bromine |
These compounds illustrate how variations in substituents can significantly affect biological activities and chemical properties.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
Study on Neuroprotection:
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cells exposed to oxidative stress. Results indicated that derivatives similar to 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride could reduce cell death and improve cell viability under oxidative conditions .
Inflammation Inhibition Study:
Another research focused on the anti-inflammatory properties of tetrahydroquinoline derivatives demonstrated that compounds with a similar structure inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of a tetrahydroquinoline precursor using brominating agents (e.g., N-bromosuccinimide) in acetic acid or chloroform under controlled temperatures (25–60°C). Optimization involves adjusting stoichiometry (1.2–1.5 eq Br), catalyst selection (e.g., Lewis acids like FeCl₃), and reaction time (6–24 hrs). Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity (>95%). Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can the structural integrity of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride be confirmed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the bromine position and hydroxyl group (δ 4.2–4.5 ppm for C3-OH, δ 7.1–7.3 ppm for aromatic protons). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 278.0). X-ray crystallography resolves stereochemistry, while FT-IR identifies hydrogen-bonding patterns (O–H stretch at ~3200 cm⁻¹) .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : The hydrochloride salt enhances water solubility (~10–15 mg/mL in H₂O at 25°C). In organic solvents (DMSO, ethanol), solubility ranges from 20–50 mg/mL. Stability tests (pH 3–9, 4°C/25°C) show degradation <5% over 7 days at pH 5–6. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring saturation) impact the biological activity of tetrahydroquinoline derivatives?
- Methodological Answer : Comparative SAR studies reveal that bromine at C6 enhances antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) by increasing lipophilicity (logP ~2.8). Ring saturation (tetrahydro vs. fully aromatic) reduces cytotoxicity (IC₅₀ >50 µM in HEK293 cells) but improves metabolic stability (t₁/₂ >6 hrs in liver microsomes). Chlorine substitution at C3, however, may introduce hepatotoxicity risks .
Q. What advanced analytical techniques resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in cancer cells) arise from assay variability. Standardize protocols using:
- Dose-response curves (8-point, triplicate measurements).
- Flow cytometry to distinguish cytostatic vs. cytotoxic effects.
- Metabolomic profiling (LC-MS) to identify off-target interactions. Cross-validate with kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., acetylcholinesterase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of acetylcholinesterase (PDB: 4EY7). Key interactions include:
- Hydrogen bonding between C3-OH and Ser203 (ΔG ~-9.2 kcal/mol).
- Hydrophobic contacts with Trp86 via the bromine moiety.
- Validate predictions with MM-GBSA free energy calculations and in vitro enzyme assays (Ellman’s method) .
Q. What strategies enable selective functionalization of the tetrahydroquinoline core without degrading the hydrochloride salt?
- Methodological Answer : Protect the hydroxyl group (e.g., TBSCl in DMF) before introducing substituents. For C4 modifications, employ Pd-catalyzed cross-couplings (Suzuki: aryl boronic acids, 80°C, 12 hrs) in THF/water (3:1). Deprotect with TBAF in dichloromethane. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
